2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride
Overview
Description
“2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride” is a chemical compound with the molecular formula C8H7F4N·HCl . It has a molecular weight of 229.60 . This compound is used in research and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI key for this compound is XNWPGRAQALZJNF-UHFFFAOYSA-N . The empirical formula is C8H7F4N·HCl . For a more detailed view of the structure, you may refer to the 3D structure available in chemical databases .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 229.60 and a molecular formula of C8H7F4N·HCl . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Synthesis and Characterization : This compound has been studied for its synthesis and analytical characterizations, particularly in the context of research chemicals and potential clinical applications. One study reports the comprehensive characterization of similar substances, noting their potential as NMDA receptor antagonists (Dybek et al., 2019).
Applications in Fluorine Chemistry : Research has explored the use of related compounds in fluorine chemistry, particularly for replacing hydroxyl groups with fluorine atoms. This application is crucial in synthesizing various fluorinated organic compounds (Bergmann & Cohen, 1970).
Role in Neuropharmacology : In the field of neuropharmacology, compounds similar to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride have been investigated for their potential effects on the central nervous system. One study outlines the synthesis of a neurokinin-1 receptor antagonist suitable for clinical administration (Harrison et al., 2001).
Use in Radiopharmaceuticals : The compound has also been utilized in the synthesis of radiopharmaceuticals. For instance, a study describes the synthesis of a tritium-labeled compound for use in human ADME (absorption, distribution, metabolism, and excretion) studies (Yang et al., 2008).
Investigation of Molecular Structures : Research has also focused on the investigation of molecular structures and reactions, such as the photolysis of diazirines related to 2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride. These studies contribute to a deeper understanding of the compound’s behavior under various conditions (Platz et al., 1991).
Applications in Medicinal Chemistry : Its derivatives have been synthesized and studied for their medicinal properties, such as their potential as dopamine receptor agonists, highlighting its significance in the development of therapeutic agents (Claudi et al., 1990).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-(3-fluorophenyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-6-3-1-2-5(4-6)7(13)8(10,11)12;/h1-4,7H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPGRAQALZJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.